molecular formula C6H8BrClN2 B7980867 (3-Bromopyridin-4-yl)methanamine hydrochloride

(3-Bromopyridin-4-yl)methanamine hydrochloride

Cat. No.: B7980867
M. Wt: 223.50 g/mol
InChI Key: POQKDPSYPWNJAA-UHFFFAOYSA-N
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Description

(3-Bromopyridin-4-yl)methanamine hydrochloride is an organic compound with the molecular formula C6H8BrClN2. It is a white crystalline solid that is soluble in water and stable under normal conditions. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromopyridin-4-yl)methanamine hydrochloride typically involves the bromination of pyridine derivatives followed by amination. One common method involves the reaction of 3-bromopyridine with formaldehyde and ammonia under controlled conditions to yield (3-Bromopyridin-4-yl)methanamine, which is then converted to its hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and amination reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(3-Bromopyridin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridines, N-oxides, and various amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3-Bromopyridin-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromopyridin-4-yl)methanamine hydrochloride depends on its specific application. In biochemical assays, it may act as a ligand or catalyst, interacting with molecular targets such as enzymes or receptors. The pathways involved can vary widely, but typically include binding to active sites or facilitating chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromopyridin-3-yl)methanamine hydrochloride
  • (3-Bromopyridin-2-yl)methanamine hydrochloride
  • (6-Bromopyridin-2-yl)methanamine hydrochloride

Uniqueness

(3-Bromopyridin-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(3-bromopyridin-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2.ClH/c7-6-4-9-2-1-5(6)3-8;/h1-2,4H,3,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQKDPSYPWNJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CN)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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